Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Overview
Description
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogen Metabolite Biomarkers
Research on human urinary carcinogen metabolites, including a broad spectrum of compounds, reveals practical approaches for obtaining critical information about tobacco and cancer. This includes the measurement of various metabolites in smokers or those exposed to environmental tobacco smoke, offering insights into carcinogen dose, exposure differentiation, and metabolism in humans. Notably, certain biomarkers derived from specific tobacco-specific carcinogens provide high sensitivity and specificity for studies on environmental tobacco smoke exposure. These assays, including quantitation of specific metabolites, play a crucial role in future research on tobacco products, harm reduction strategies, metabolic polymorphisms in cancer, and further evaluation of human carcinogen exposure from environmental tobacco smoke (Hecht, 2002).
Semisynthetic Resorbable Materials
The development of new, biocompatible, degradable materials has led to the creation of modified natural polymers, including a class of materials derived from hyaluronan esterification. This involves the partial or total esterification of the carboxyl groups of hyaluronan, resulting in materials with varied biological properties suitable for clinical applications. The biocompatibility and characterization of these materials, including ethyl and benzyl hyaluronan esters, highlight the potential for a range of applications based on their physico-chemical properties and interaction with different cell types (Campoccia et al., 1998).
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C) metabolism plays a significant role in plant defense against pathogens and abiotic stress. The synthesis of P5C in mitochondria contributes to both R-gene-mediated and non-host resistance, involving salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death. This highlights the complex regulatory mechanisms controlling P5C levels in plant cells, especially during pathogen infection, and outlines the potential differential roles of proline-P5C metabolism in plant defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).
Advanced Heterocyclic Chemistry
3-Hydroxycoumarin and its derivatives represent a significant class of compounds with diverse chemical, photochemical, and biological properties, used across various fields including genetics, pharmacology, and microbiology. The synthesis, reactivity, and applications of 3-hydroxycoumarin, including its role as a precursor for several heterocyclic compounds, demonstrate its importance in current scientific research (Yoda, 2020).
Ethylene Perception Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) is a revolutionary inhibitor of ethylene perception, significantly impacting fruit and vegetable ripening and senescence. Its application in agriculture has led to improved maintenance of product quality, with extensive research highlighting its effects across various crops. Despite its success, the broad application and understanding of 1-MCP's potential for other products continue to evolve, underscoring its importance in furthering our comprehension of ethylene's role in plant physiology (Watkins, 2006).
Properties
IUPAC Name |
ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVJYVXTBJLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454769 | |
Record name | Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-78-9 | |
Record name | Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.